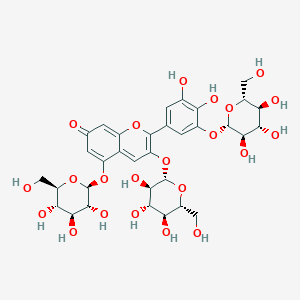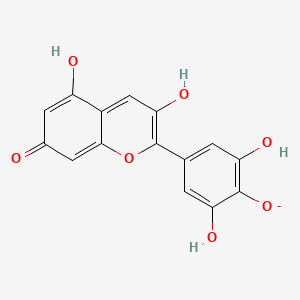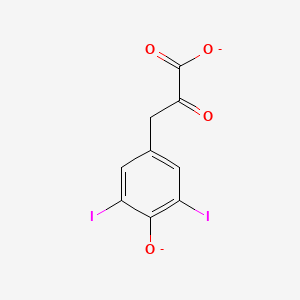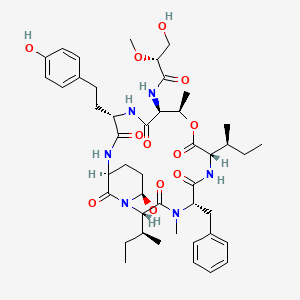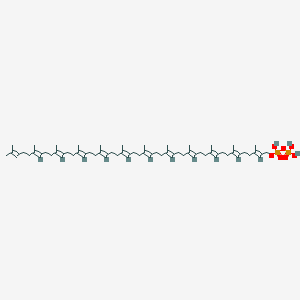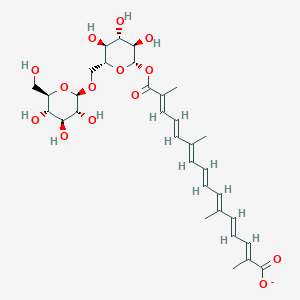](/img/structure/B1263058.png)
[Ru(CO)2I3](-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbonyl(triiodo)ruthenate(1-) is an iodometallate anion and a ruthenium coordination entity.
Applications De Recherche Scientifique
Surface Science of Metal Oxides : Ruthenium complexes, including those similar to "Ru(CO)2I3," play a significant role in the surface science of metal oxides like titanium dioxide. These complexes are critical in understanding the interactions, structure, and reactivity of metal oxide surfaces, which have wide-ranging applications in catalysis, environmental science, and material science (Diebold, 2003).
Multi-electron Reduction of CO2 : Ruthenium complexes are utilized in the multi-electron reduction of CO2, offering insights into the catalytic processes that can convert CO2 into valuable chemical products. Studies on ruthenium-based catalysts have contributed to understanding the mechanisms and efficiencies of these reactions (Tanaka & Ooyama, 2002).
Water Oxidation Catalysis : Research on ruthenium complexes has significantly advanced the field of water oxidation catalysis. These complexes are crucial in developing efficient catalysts for water splitting, a key process in renewable energy technologies (Matheu et al., 2015).
Fuel Cell Technology : The study of ruthenium complexes has contributed to understanding the catalytic processes in fuel cells. For instance, the interaction of CO with Pt/Ru catalysts has been examined, providing valuable insights into the development of more efficient and CO-tolerant fuel cell technologies (Tong et al., 2002).
Infrared Study of Cluster Carbonyls : Infrared studies of ruthenium cluster carbonyls on different supports have been conducted to understand the adsorption and decomposition of these clusters. Such studies are essential for designing catalysts and materials with specific surface properties (Kuznetsov et al., 1980).
CO2 Methanation : Research involving ruthenium complexes has explored CO2 methanation, a process of converting CO2 into methane. This research is pivotal in developing strategies for CO2 utilization and conversion into valuable hydrocarbons (Wang et al., 2016).
Photocatalytic CO2 Reduction : Studies on hybrids of carbon nitride and ruthenium complexes have shown potential in photocatalytic CO2 reduction under visible light. Such research is crucial for developing new materials for solar energy conversion and CO2 utilization (Kuriki et al., 2016).
Propriétés
Nom du produit |
[Ru(CO)2I3](-) |
|---|---|
Formule moléculaire |
C2I3O2Ru- |
Poids moléculaire |
537.8 g/mol |
Nom IUPAC |
carbon monoxide;triiodoruthenium(1-) |
InChI |
InChI=1S/2CO.3HI.Ru/c2*1-2;;;;/h;;3*1H;/q;;;;;+2/p-3 |
Clé InChI |
YTJZPZISOGQNQS-UHFFFAOYSA-K |
SMILES canonique |
[C-]#[O+].[C-]#[O+].[Ru-](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



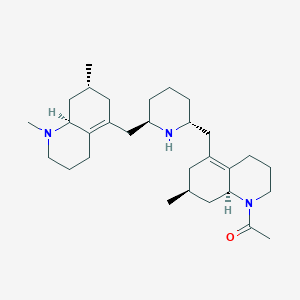
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B1262980.png)
![(2R,4R,5S,6S)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride](/img/structure/B1262981.png)
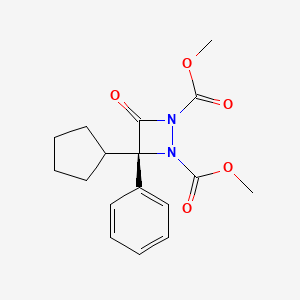
![3-Ethynyl-3-hydroxy-3a-methyl-7-methylidenedodecahydrospiro[cyclopenta[a]naphthalene-6,1'-cyclopentan]-2'-one](/img/structure/B1262983.png)
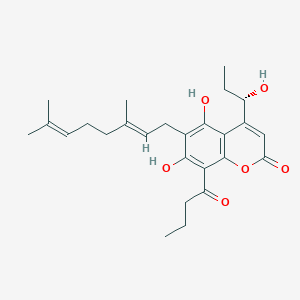
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
